
2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of coumarin heterocycles, which includes 2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts . A series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .Molecular Structure Analysis
The molecular structure of 2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol is based on the coumarin ring system. Coumarins or benzopyran-2-ones are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .Chemical Reactions Analysis
The chemical reactions involving 2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol are part of the broader field of coumarin chemistry. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .科学研究应用
Synthesis and Chemical Properties
Chromene derivatives, including compounds structurally related to 2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol, are synthesized through several chemical reactions, demonstrating their versatility and potential for diverse applications. For example, 2-imidoylphenols serve as precursors for molecules with antifungal properties and are used in the synthesis of 4H-chromen-4-ylidenamines, showcasing their significance in organic chemistry and potential medicinal applications (Cimarelli, Palmieri, & Volpini, 2001). Additionally, various 2,2-dimethyl-2H-chromenes have been prepared through a catalyzed reaction, indicating the chemical versatility and synthetic interest in chromene derivatives for further exploration in catalysis and material science (Prado, Janin, & Bost, 2006).
Applications in Catalysis and Organic Synthesis
Chromene derivatives are utilized in catalysis and organic synthesis, highlighting their importance in facilitating chemical reactions. For instance, the synthesis of diversely functionalized 2H-chromenes through Pd-catalyzed cascade reactions demonstrates their role in creating complex organic molecules, which could be significant for pharmaceutical synthesis and material science (Song, Gao, Zhang, & Fan, 2018). The recyclization of carbonyl-substituted 4H-chromenes into ortho-hydroxybenzylpyrimidines via the action of amidines and guanidine shows a novel method for synthesizing compounds that could have biological activity or serve as intermediates in drug discovery (Popova, Sakhnenko, Arbuzova, Osyanin, Osipov, & Klimochkin, 2016).
Antimicrobial Activity and Potential Therapeutic Applications
Some chromene derivatives exhibit antimicrobial activity, suggesting their potential as therapeutic agents. A study on microwave-assisted synthesis of novel chromen-4-ones demonstrated their efficacy against certain bacterial and fungal strains, indicating the possibility of developing new antimicrobial drugs based on chromene structures (Ashok, Rangu, Rao, Gundu, Srilata, & Vijjulatha, 2016).
未来方向
属性
IUPAC Name |
2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-17(2)12-18(3,13-8-4-6-10-15(13)19)20-16-11-7-5-9-14(16)17/h4-11,19H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXUDDFJZAJGAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC2=CC=CC=C21)(C)C3=CC=CC=C3O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

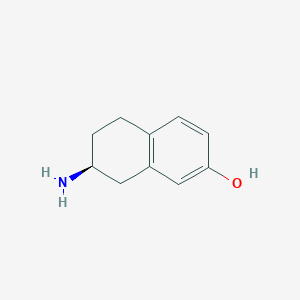
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
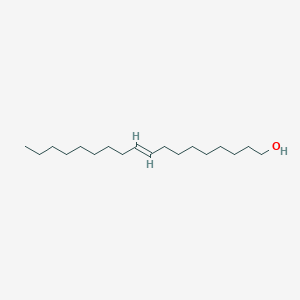
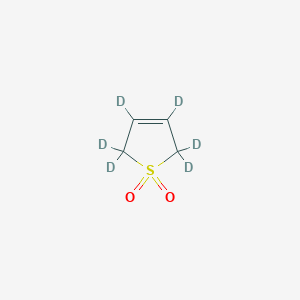
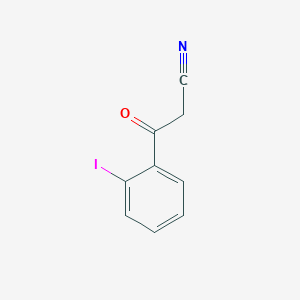
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
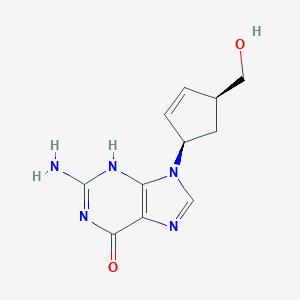
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
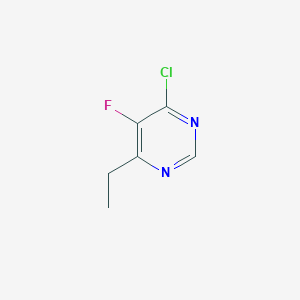
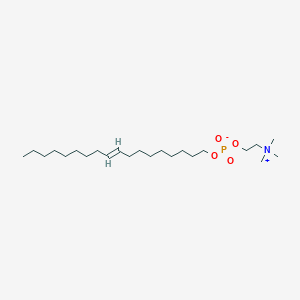
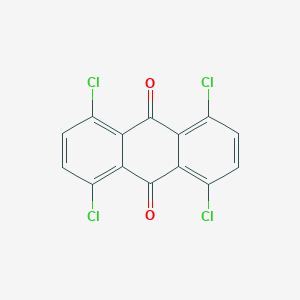
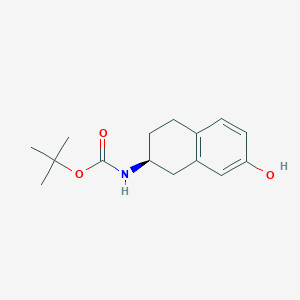
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)
